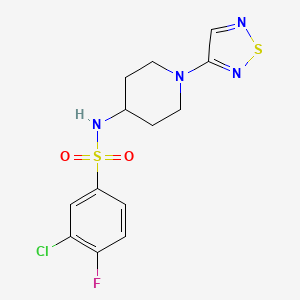

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-chloro-4-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-chloro-4-fluorobenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been extensively studied for its potential role in the treatment of various cancers and autoimmune diseases.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Applications

The core structure of thiadiazoles, to which the compound belongs, has been recognized for its potential in anticancer therapy. The presence of the 1,2,5-thiadiazol moiety can be crucial for the design of new pharmacophores aiming to inhibit cancer cell proliferation. Research has shown that derivatives of thiadiazoles can act as kinase inhibitors, a class of drugs that can interfere with the growth of cancer cells .

Material Science: High-Energy Materials

Thiadiazoles and their derivatives have been identified as high-energy materials due to their favorable oxygen balance and positive heat of formation. The compound’s structure suggests it could be utilized in the development of energetic materials, which are essential components in the creation of propellants and explosives .

Pharmaceutical Compounds: Vasodilators

The 1,2,5-thiadiazol moiety is also associated with vasodilatory effects. Compounds containing this structure have been explored for their potential to widen blood vessels, thereby increasing blood flow and reducing blood pressure. This application is particularly relevant in the treatment of cardiovascular diseases .

Neuropharmacology: Anticonvulsant Properties

Thiadiazole derivatives have been studied for their anticonvulsant properties. The compound’s unique structure could be synthesized into drugs that help in the management of seizure disorders, contributing to the field of neuropharmacology .

Endocrinology: Antidiabetic Effects

Research indicates that thiadiazole derivatives can exhibit antidiabetic effects. By acting on various biological pathways, these compounds can help regulate blood sugar levels, offering a potential therapeutic avenue for diabetes management .

Energetic Behavior: Ionic Salts and Pharmaceuticals

The compound’s inherent energetic behavior makes it a candidate for the synthesis of ionic salts, which have a range of applications, including in pharmaceuticals. Its stability and reactivity profile suggest it could be used to develop new drugs with improved efficacy and safety profiles .

Miscellaneous Applications: NO-Donor Properties

Some thiadiazole derivatives have been designed to possess nitric oxide (NO)-donor properties. This feature is beneficial in various therapeutic areas, such as in the treatment of ischemic conditions and in the modulation of blood pressure .

Synthesis of Regioisomeric Forms

The compound’s structure allows for the synthesis of various regioisomeric forms, which can lead to a wide range of compounds with diverse properties and applications. This versatility is significant in the discovery of new drugs and materials .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing the oxadiazole moiety, have been found to have a wide range of applications in medicinal chemistry .

Mode of Action

The presence of the thiadiazole and sulfonamide groups could suggest potential interactions with enzymes or receptors where these groups serve as key pharmacophores .

Biochemical Pathways

Compounds with similar structures have been found to have antidiabetic activities, suggesting they may interact with biochemical pathways related to glucose metabolism .

Result of Action

Based on the potential antidiabetic activity mentioned earlier , it could be hypothesized that the compound may have effects on cellular glucose uptake or insulin signaling.

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFN4O2S2/c14-11-7-10(1-2-12(11)15)23(20,21)18-9-3-5-19(6-4-9)13-8-16-22-17-13/h1-2,7-9,18H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJPCWFVNJSBQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-chloro-4-fluorobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3009881.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(2-methylpyrimidin-4-yl)phenyl]amino}acetamide](/img/structure/B3009884.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3009885.png)

![2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone](/img/structure/B3009887.png)

![N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B3009888.png)

![4-methyl-2-(5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3009892.png)

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3009897.png)

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3009901.png)